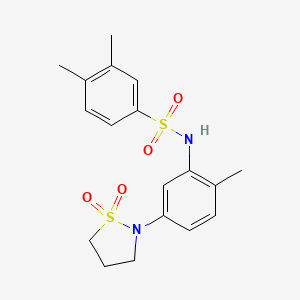

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-6-8-17(11-15(13)3)26(23,24)19-18-12-16(7-5-14(18)2)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVLQKYLJXULIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Mode of Action

It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle progression.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication. The downstream effects of this can include inhibited cell growth and proliferation.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable. Therefore, the impact of these properties on the compound’s bioavailability is unknown.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the cell cycle. By inhibiting CDK2, it can cause cell cycle arrest, which can lead to inhibited cell growth and proliferation. This could potentially be utilized for therapeutic purposes, such as in the treatment of diseases characterized by uncontrolled cell growth.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a substituted isothiazolidine ring. Its molecular formula is , and it has a molecular weight of approximately 334.38 g/mol. The presence of both aromatic and heterocyclic components suggests diverse biological activities.

Initial studies indicate that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Apoptosis Induction : Preliminary research suggests that it can induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy.

- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, which may extend to this compound.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the presence of the isothiazolidin moiety may enhance the compound's ability to target cancer cells selectively. A study demonstrated that derivatives of sulfonamides can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

Antibacterial Effects

The sulfonamide group is historically recognized for its antibacterial properties. Studies have shown that derivatives can inhibit bacterial folate synthesis, which is crucial for DNA synthesis and cell division. This mechanism positions this compound as a potential antimicrobial agent.

Case Studies

A review of literature reveals several notable studies focusing on the biological activity of similar compounds:

- Study on Apoptosis Induction : A study published in Molecular Cancer Therapeutics evaluated the effects of sulfonamide derivatives on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

- Antibacterial Activity Assessment : Research reported in the Journal of Antimicrobial Chemotherapy assessed various sulfonamide derivatives against common bacterial strains. The findings suggested that modifications in the chemical structure could enhance antibacterial potency.

- Pharmacokinetic Studies : A pharmacokinetic study highlighted the absorption, distribution, metabolism, and excretion (ADME) profile of sulfonamide compounds. Understanding these parameters is crucial for predicting therapeutic efficacy and safety.

Comparative Analysis

The following table summarizes key biological activities observed in structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-Amino-4-methylphenyl)-4-methylbenzenesulfonamide | Contains an amino group | Anticancer and antibacterial |

| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl) | Isothiazolidine ring | Potential anticancer and antimicrobial |

| 4-Hydroxy-N-(4-methoxyphenyl)benzamide | Simple aromatic amide | Antioxidant properties |

Q & A

Q. What are the common synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the phenyl ring. A common approach includes:

Sulfonylation : Reacting 3,4-dimethylbenzenesulfonyl chloride with an appropriately substituted aniline derivative (e.g., 5-amino-2-methylphenylisothiazolidine-1,1-dioxide) under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .

Cyclization : Formation of the isothiazolidine-dioxide moiety via oxidation of thiol intermediates using hydrogen peroxide or m-chloroperbenzoic acid .

Key intermediates include the sulfonyl chloride precursor and the amino-substituted phenylisothiazolidine intermediate.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and sulfonamide bond formation. Aromatic protons in the 6.5–8.0 ppm range and methyl groups near 2.0–2.5 ppm are diagnostic .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are employed to resolve crystal structures, particularly for verifying the dioxidoisothiazolidin ring conformation and sulfonamide geometry. Monoclinic or orthorhombic systems are common for such derivatives .

Q. What in vitro assays are typically used to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like carbonic anhydrase or dihydrofolate reductase, where sulfonamides are known inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in sulfonylation steps, while dichloromethane minimizes side reactions .

- Temperature Control : Low temperatures (0–5°C) during sulfonylation reduce hydrolysis, while higher temperatures (60–80°C) accelerate cyclization .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves sulfonamide bond formation efficiency .

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Dynamic NMR Analysis : Variable-temperature NMR can detect conformational flexibility (e.g., rotation of the sulfonamide group) that may explain discrepancies between solution and solid-state structures .

- DFT Calculations : Comparing experimental X-ray data with density functional theory (DFT)-optimized geometries helps validate minor deviations in bond angles or torsional strain .

Q. What strategies are used to analyze structure-activity relationships (SAR) for sulfonamide derivatives?

- Methodological Answer :

- Analog Synthesis : Systematic substitution of the methyl groups on the benzene ring or modification of the isothiazolidin-dioxide moiety to assess impact on bioactivity .

- Molecular Docking : Using software like AutoDock to predict binding modes with target enzymes (e.g., carbonic anhydrase) and correlate with experimental IC values .

Q. How does the compound’s stability under varying pH and temperature conditions affect its experimental applications?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C, monitoring degradation via HPLC. Sulfonamides are generally stable in acidic conditions but hydrolyze in strong bases .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the isothiazolidin-dioxide group .

Q. What computational methods are employed to predict its physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.